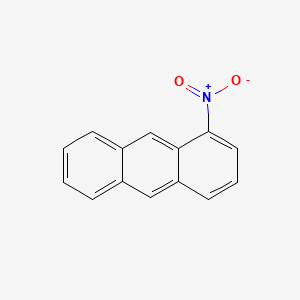
Anthracene, nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, nitro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) attached to the anthracene structure. Anthracene itself is known for its luminescent properties and is widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes
Méthodes De Préparation
The synthesis of anthracene, nitro- typically involves the nitration of anthracene. One common method involves the use of concentrated nitric acid in the presence of glacial acetic acid. The reaction is carried out at controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound . The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the pure product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Anthracene, nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of different products depending on the reaction conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which anthracene, nitro- exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . The nitro group also plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Anthracene, nitro- can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as nitropyrene and nitronaphthalene. These compounds share similar structural features but differ in their specific properties and applications. For example:
Nitropyrene: Known for its mutagenic and carcinogenic properties, it is primarily studied in the context of environmental pollution.
Nitronaphthalene: Used in the synthesis of dyes and pigments, it has different reactivity and applications compared to anthracene, nitro-.
Anthracene, nitro- stands out due to its unique combination of luminescent properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
54738-93-1 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
Clé InChI |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
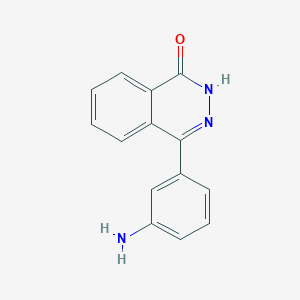
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
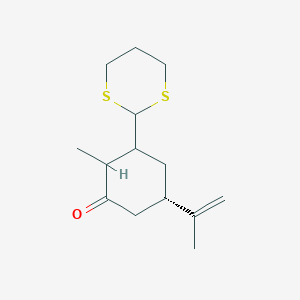

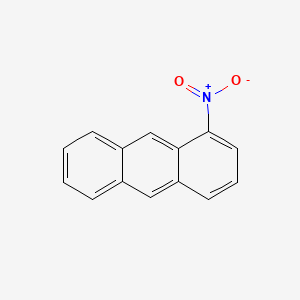
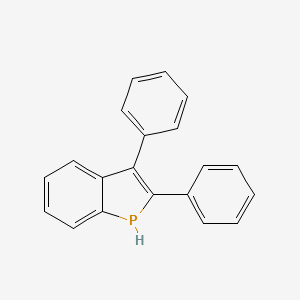

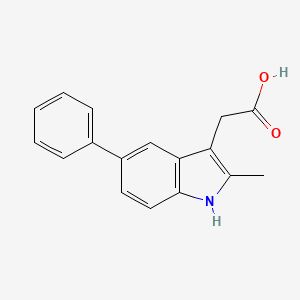
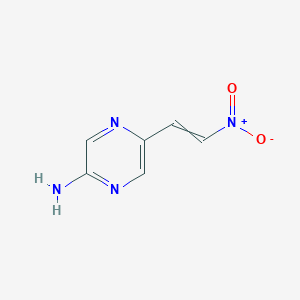
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
